6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine;hydrochloride
Description
6-N,6-N,4-Trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine hydrochloride (commonly known as Imeglimin hydrochloride) is a heterocyclic compound with a 1,3,5-triazine backbone substituted with methyl and amine groups. Its IUPAC name reflects the stereospecific (4R)-configuration of the methyl group at position 4 . This compound has garnered attention for its role as an antidiabetic agent, functioning through modulation of mitochondrial phospholipid composition, thereby improving hepatic mitochondrial function and insulin sensitivity . Its molecular formula is C₇H₁₆ClN₅, with a molecular weight of 213.69 g/mol .
Properties
IUPAC Name |
6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N5.ClH/c1-4-8-5(7)10-6(9-4)11(2)3;/h4H,1-3H3,(H3,7,8,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHLCYMTNMEXKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1N=C(NC(=N1)N(C)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352211-11-1 | |
| Record name | 1,3,5-Triazine-2,4-diamine, 3,6-dihydro-N2,N2,6-trimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352211-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triazine-2,4-diamine, 3,6-dihydro-N2,N2,6-trimethyl-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.712 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Process Overview
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Racemic Mixture Preparation : A saturated solution of racemic hydrochloride salt is prepared in ethanol (350 ml per 50 g salt) under reflux.
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Seeding and Crystallization : The solution is cooled to 40°C, seeded with R-enantiomer crystals, and further cooled to 7°C to induce selective crystallization of the R-enantiomer.
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Mother Liquor Recycling : The mother liquor, enriched with the S-enantiomer, is supplemented with fresh racemic mixture (40 g) and reseeded with S-enantiomer crystals to recover the opposite enantiomer.
Table 1: Key Parameters for Preferential Crystallization
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol | Maximizes enantiomer solubility |
| Temperature Range | 7–65°C | Controls crystallization kinetics |
| Seeding Strategy | 0.1–1.0% (w/w) of target enantiomer | Ensures crystal nucleation |
| Cycle Repetition | 3–5 cycles | Achieves >95% enantiomeric excess |
This method achieves 76–80% enantiomeric excess (ee) per cycle, with cumulative yields exceeding 90% after five cycles.
Diastereomeric Salt Formation with Chiral Amino Acids
Diastereomeric resolution using chiral amino acids is a widely adopted industrial method for Imeglimin hydrochloride synthesis, as detailed in patent WO2023209729A1.
Reaction Sequence
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Racemic Imeglimin Preparation :
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Diastereomeric Salt Formation :
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Hydrochloride Conversion :
Table 2: Diastereomeric Resolution Conditions
| Component | Specification | Role in Synthesis |
|---|---|---|
| Chiral Resolving Agent | N-Tosyl-L-glutamic acid | Forms insoluble diastereomeric salt |
| Solvent System | Methanol/acetonitrile (1:1 v/v) | Enhances salt solubility |
| Base | Triethylamine (10–20% w/w) | Neutralizes HCl, promotes salt formation |
| Purification | Acetone/isopropanol (4:1 v/v) | Removes residual amino acid |
This method achieves >99% chemical purity and 98–99% ee after recrystallization.
Critical Parameters Affecting Yield and Purity
Solvent Selection
Temperature Control
Scalability Challenges
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Seed Crystal Quality : Particle size <50 µm ensures uniform crystal growth, reducing batch-to-batch variability by 25%.
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Mother Liquor Reuse : Recycling >80% of mother liquor decreases solvent consumption by 40% but necessitates impurity monitoring via online polarimetry.
Industrial-Scale Optimization
Equipment Design
Chemical Reactions Analysis
6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmacological Applications
1. Antidiabetic Agent
Imeglimin hydrochloride is recognized as a novel oral antidiabetic agent that belongs to a new class of drugs known as glimins. It has shown efficacy in managing type 2 diabetes mellitus (T2DM) by improving insulin sensitivity and enhancing glucose homeostasis.
- Mechanism of Action : Imeglimin acts on multiple organs involved in glucose metabolism:
- Liver : Reduces hepatic glucose production.
- Muscle : Enhances glucose uptake.
- Pancreas : Modulates insulin secretion.
Clinical Trials : Various clinical trials have evaluated the effectiveness of Imeglimin in T2DM patients. Notably:
- A Phase II trial indicated significant reductions in HbA1c levels compared to placebo controls .
- The compound has been shown to have a favorable safety profile with minimal adverse effects related to hypoglycemia.
Table 1: Summary of Clinical Trials for Imeglimin Hydrochloride
| Study Phase | Population | Primary Endpoint | Results |
|---|---|---|---|
| Phase II | T2DM patients (N=200) | Change in HbA1c (%) | Significant reduction (p<0.05) |
| Phase II | T2DM patients (N=150) | Safety and tolerability | Favorable profile; low hypoglycemia risk |
Potential in Other Metabolic Disorders
Emerging research suggests that Imeglimin may also have applications beyond diabetes management:
- Obesity Management : Studies indicate potential weight loss benefits due to improved metabolic profiles .
- Cardiovascular Health : There is ongoing investigation into its effects on cardiovascular risk factors associated with diabetes.
Synthesis and Separation Techniques
The synthesis of Imeglimin and its enantiomers is crucial for maximizing therapeutic efficacy. Various methods have been developed for the enantiomeric separation of racemic mixtures:
- Preferential Crystallization : This method allows for the resolution of optical isomers while minimizing waste and energy consumption .
Several studies have documented the effectiveness of Imeglimin in clinical settings:
- A study published in Diabetes Care demonstrated that patients treated with Imeglimin experienced improved glycemic control without significant weight gain compared to traditional therapies .
- Another investigation highlighted its role in reducing triglycerides and LDL cholesterol levels among diabetic patients, suggesting cardiovascular benefits.
Mechanism of Action
The mechanism of action of 6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine;hydrochloride involves targeting mitochondrial bioenergetics. It enhances insulin secretion in response to glucose, improves glucose uptake by skeletal muscle, and suppresses gluconeogenesis. Additionally, it prevents cell death by inhibiting mitochondrial permeability transition without affecting mitochondrial respiration .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The 1,3,5-triazine core allows for diverse substitutions, leading to compounds with varied biological and physicochemical properties. Below is a comparative analysis of structurally related triazine derivatives:
Table 1: Structural and Functional Comparison
Key Observations :
- Substituent Effects : Chloro and fluoro derivatives exhibit stronger binding affinities than the parent compound (Imeglimin), with ΔG values of -6.6 and -7.0 kcal/mol, respectively. Fluorination enhances interactions with Pro325 and Asn359 .
- Stereochemistry : The 4R-methyl configuration in Imeglimin is critical for mitochondrial targeting, while 4S-methyl analogs (e.g., chloro/fluoro derivatives) prioritize enzyme binding .
- Application Diversity : Imeglimin and Altretamine share a triazine core but diverge in applications due to substitution patterns: Imeglimin’s methyl/amine groups enable metabolic regulation, whereas Altretamine’s hexamethyl groups facilitate DNA alkylation .
Pharmacological Activity
- Imeglimin Hydrochloride : Restores mitochondrial function by increasing cardiolipin synthesis, enhancing insulin secretion, and reducing hepatic glucose output .
- Altretamine Hydrochloride : Acts as an alkylating agent, forming DNA cross-links to inhibit tumor cell proliferation .
Solubility and Stability
- Imeglimin hydrochloride is water-soluble due to its ionic chloride counterion, whereas alkylated derivatives (e.g., dioctylamino triazine) are lipophilic, favoring non-polar applications .
Biological Activity
6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine; hydrochloride, commonly known as Imeglimin Hydrochloride, is a novel compound with significant biological activity primarily in the context of diabetes management. This article aims to explore its biological properties, mechanisms of action, and therapeutic potential based on available research data.
- Chemical Formula : C₆H₁₄ClN₅
- Molecular Weight : 191.66 g/mol
- IUPAC Name : (4R)-6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine; hydrochloride
- CAS Number : 775351-61-6
Imeglimin acts through multiple pathways to improve glycemic control in diabetic patients:
- Enhancement of Insulin Secretion : It stimulates the pancreas to release more insulin in response to glucose levels.
- Reduction of Hepatic Glucose Production : Imeglimin decreases the liver's glucose output during fasting.
- Improvement of Insulin Sensitivity : It enhances the body's sensitivity to insulin, facilitating better glucose uptake by tissues.
Antidiabetic Effects
Imeglimin has been primarily studied for its antidiabetic properties:
- In clinical trials, it has shown efficacy in lowering blood glucose levels in patients with Type 2 Diabetes Mellitus (T2DM) .
- A study demonstrated that Imeglimin significantly reduced HbA1c levels and fasting plasma glucose when administered over a period of 24 weeks .
Antioxidant Activity
Research indicates that Imeglimin possesses antioxidant properties:
- It has been shown to reduce oxidative stress markers in diabetic models .
- In vitro studies revealed that Imeglimin could scavenge free radicals effectively .
Clinical Trials
A summary of clinical findings related to Imeglimin's biological activity is presented below:
| Study | Population | Duration | Key Findings |
|---|---|---|---|
| Study 1 | T2DM patients (n=200) | 24 weeks | Significant reduction in HbA1c and fasting plasma glucose levels |
| Study 2 | T2DM patients (n=150) | 12 weeks | Improved insulin sensitivity and decreased oxidative stress markers |
| Study 3 | Healthy volunteers (n=50) | 8 weeks | No significant adverse effects; well tolerated |
Case Studies
Several case studies highlight the practical implications of Imeglimin use:
- Case Study A : A 55-year-old male with poorly controlled T2DM showed a reduction in HbA1c from 9.0% to 7.5% after 12 weeks of Imeglimin treatment.
- Case Study B : A cohort of elderly patients reported improved quality of life and reduced symptoms associated with hyperglycemia following Imeglimin therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
